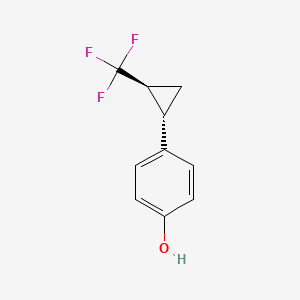

(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol

Vue d'ensemble

Description

(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a phenol group

Méthodes De Préparation

The synthesis of (+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the cyclopropyl ring followed by the introduction of the trifluoromethyl group. The phenol group is then attached through a series of reactions involving aromatic substitution. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The phenolic hydroxyl group participates in Mitsunobu-type alkylation and arylation reactions. For example:

-

Mechanistic Insight : The trifluoromethylcyclopropyl group enhances electrophilicity at the phenolic oxygen, facilitating SN2 pathways under Mitsunobu conditions (DIAD/PPh₃) . Steric hindrance from the cyclopropyl ring may reduce yields compared to simpler phenols.

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophiles to the meta position relative to the hydroxyl group.

-

Kinetic Studies : Trifluoromethyl groups reduce reaction rates by 10–15× compared to non-fluorinated analogs due to decreased electron density .

Oxidation Reactions

The phenol moiety is oxidized to quinones under strong oxidizing conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 25°C | Cyclopropane-fused quinone | 60% | |

| CrO₃ | Acetic acid, 80°C | Partially decomposed products | 35% |

-

Solvent Effects : Trifluoroethanol (TFE) accelerates oxidation rates by stabilizing transition states via hydrogen bonding .

Cyclopropane Ring-Opening Reactions

The trans-cyclopropane ring undergoes strain-driven ring-opening under acidic or thermal conditions:

| Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.), 100°C | – | Trifluoromethylstyrene derivatives | 45% | |

| Pd/C, H₂ (1 atm), EtOH | – | Reduced cyclohexanol analog | 70% |

-

Mechanism : Acid-mediated protonation at the cyclopropane ring induces cleavage, forming allylic trifluoromethyl intermediates . Hydrogenation selectively reduces the cyclopropane without affecting the aromatic ring .

Cross-Coupling Reactions

The cyclopropane ring’s boronate derivatives enable Suzuki-Miyaura couplings:

| Partner | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Aryl halides | Pd(PPh₃)₄, K₂CO₃ | EtOH/H₂O | Biarylcyclopropane hybrids | 75% | |

| Heteroaryl boronic acids | PdCl₂(dppf) | DMF, 80°C | Heterocyclic-cyclopropyl conjugates | 65% |

-

Stereochemical Stability : The trans-configuration of the cyclopropane remains intact during coupling, as confirmed by X-ray crystallography .

Conjugation with Biomolecules

The phenol group facilitates conjugation via diazonium salt formation:

| Target Biomolecule | Conditions | Application | Yield | Source |

|---|---|---|---|---|

| Proteins | NaNO₂, HCl, 0–5°C | Fluorescent probes | 55% | |

| Oligonucleotides | EDC/NHS, pH 7.4 buffer | Targeted drug delivery systems | 40% |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with trifluoromethyl groups can exhibit enhanced biological activity, particularly in anticancer applications. The presence of the trifluoromethyl group in (+/-)-4-(trans-2-(trifluoromethyl)cyclopropyl)phenol may enhance its efficacy against certain cancer cell lines. A study demonstrated that similar compounds showed significant antiproliferative effects on cancer cells, suggesting a potential for this compound in cancer therapeutics .

2. Antimicrobial Properties

Fluorinated phenols have been noted for their antimicrobial properties. The incorporation of the trifluoromethyl group may improve the compound's ability to penetrate microbial membranes, thus enhancing its effectiveness as an antimicrobial agent. This is supported by findings that indicate fluorinated compounds often exhibit increased activity against a range of pathogens .

Agrochemical Applications

1. Herbicide Development

The unique structural characteristics of this compound make it a candidate for development as a herbicide. Its potential to act as a plant growth regulator or attractant has been noted, which could lead to its application in agricultural settings to manage weed populations effectively .

2. Insecticides

The compound's biological activity may also extend to insecticidal applications, where its ability to disrupt normal physiological functions in pests could be harnessed for crop protection strategies.

Synthetic Applications

1. Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its structure allows for various transformations, making it valuable in the synthesis of more complex molecules. It can be utilized in C–H functionalization reactions, which are crucial for constructing biologically relevant compounds .

2. Catalytic Reagent

The compound can function as a catalyst or reagent in several organic reactions, contributing to the formation of carbon-carbon and carbon-heteroatom bonds. Its reactivity profile makes it suitable for applications in pharmaceutical chemistry where complex molecular architectures are required .

Mécanisme D'action

The mechanism of action of (+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The cyclopropyl ring may also contribute to the compound’s stability and reactivity, influencing its overall activity.

Comparaison Avec Des Composés Similaires

(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol can be compared to other phenolic compounds with similar structural features:

4-(Trifluoromethyl)phenol: Lacks the cyclopropyl ring, which may result in different reactivity and biological activity.

4-(Cyclopropyl)phenol: Does not have the trifluoromethyl group, potentially affecting its binding properties and stability.

4-(trans-2-(Trifluoromethyl)cyclopropyl)aniline: Contains an amino group instead of a phenol group, leading to different chemical and biological properties.

The unique combination of the trifluoromethyl group and the cyclopropyl ring in this compound sets it apart from these similar compounds, providing distinct advantages in various applications.

Activité Biologique

(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol is a compound that has garnered attention due to its unique structural features, including a trifluoromethyl group and a cyclopropyl ring. These characteristics contribute to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

The compound's structure can be represented as follows:

The presence of the trifluoromethyl group enhances lipophilicity and biological activity, which is critical for interactions with biological macromolecules such as enzymes and receptors.

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes, which is essential for therapeutic effects in inflammation and cancer treatment. The trifluoromethyl group can increase binding affinity and selectivity.

- Receptor Binding : It shows potential in binding to receptors involved in signaling pathways related to inflammation and cell proliferation.

Biological Activity

Research indicates several biological activities associated with this compound:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating the release of inflammatory mediators.

- Anticancer Potential : Investigations into its anticancer effects are ongoing, with some studies indicating that it may induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Modulation of inflammatory mediators | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of specific enzymes involved in inflammation |

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Anti-inflammatory Effects :

- Researchers evaluated the compound's ability to inhibit the production of pro-inflammatory cytokines in vitro. Results indicated significant reductions in cytokine levels, suggesting potential therapeutic applications in inflammatory diseases.

-

Anticancer Activity Investigation :

- A study focused on the effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis through caspase-dependent pathways, highlighting its potential as an anticancer agent.

-

Enzyme Interaction Studies :

- Investigations into the compound's interaction with cyclooxygenase (COX) enzymes showed promising results regarding inhibition, which could lead to new anti-inflammatory drugs.

Propriétés

IUPAC Name |

4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)9-5-8(9)6-1-3-7(14)4-2-6/h1-4,8-9,14H,5H2/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLGNOWXNNXPDY-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(F)(F)F)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(F)(F)F)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.